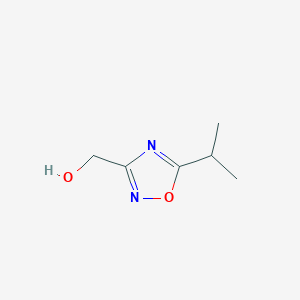

(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol

Description

The exact mass of the compound (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-4(2)6-7-5(3-9)8-10-6/h4,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGQFCAAVDHZPFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650867 | |

| Record name | [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-67-3 | |

| Record name | [5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 915924-67-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol

This technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol , a versatile heterocyclic building block used in drug discovery.

Physicochemical Profile, Synthetic Utility, and Medicinal Applications

Executive Summary

(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol (CAS: 915924-67-3) is a functionalized 1,2,4-oxadiazole derivative featuring a primary alcohol at the C3 position and an isopropyl group at the C5 position.[1][2][3][4] This specific substitution pattern renders it a critical scaffold in medicinal chemistry, serving as a stable bioisostere for esters and amides. Its primary utility lies in fragment-based drug design (FBDD) where it functions as a polar linker capable of hydrogen bonding while maintaining metabolic stability superior to linear carbonyl chains.

Part 1: Structural & Physicochemical Characterization[1][5][6][7]

The compound consists of a five-membered 1,2,4-oxadiazole ring, which is electron-deficient and aromatic. The C5-isopropyl group provides lipophilic bulk (van der Waals contact), while the C3-hydroxymethyl group serves as a polar "warhead" for further functionalization or receptor interaction.

Table 1: Physicochemical Properties

| Property | Value | Notes |

| IUPAC Name | (5-propan-2-yl-1,2,4-oxadiazol-3-yl)methanol | |

| CAS Number | 915924-67-3 | |

| Molecular Formula | C₆H₁₀N₂O₂ | |

| Molecular Weight | 142.16 g/mol | |

| Physical State | Solid | Low-melting solid or oil depending on purity |

| LogP (Predicted) | ~1.1 – 1.4 | Moderate lipophilicity; drug-like range |

| pKa (Conjugate Acid) | ~ -0.5 to 1.0 (Oxadiazole N) | Weakly basic; protonation occurs only in strong acid |

| H-Bond Donors | 1 (–OH) | |

| H-Bond Acceptors | 3 (N2, N4, O) | The ring nitrogens are weak acceptors |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in water / hexanes |

Part 2: Synthetic Pathways & Manufacturing[6]

The most robust synthetic route avoids the direct cyclization of unstable hydroxy-amidine precursors. Instead, a "Protect-Cyclize-Deprotect" or "Ester-Reduction" strategy is employed to ensure high yield and purity.

Preferred Synthetic Route: The Ester Reduction Protocol

This protocol utilizes ethyl 2-amino-2-(hydroxyimino)acetate as the stable precursor for the C3-oxadiazole core.

-

Acylation/Cyclization: The amidoxime reacts with isobutyryl chloride (or anhydride) to form the O-acyl intermediate, which undergoes thermal cyclodehydration to form the 1,2,4-oxadiazole ester.

-

Reduction: The ester moiety at C3 is selectively reduced to the primary alcohol using Sodium Borohydride (NaBH₄) in methanol or Lithium Aluminum Hydride (LiAlH₄) in THF.

Diagram 1: Synthetic Workflow

Caption: Step-wise synthesis via the ester intermediate to avoid oxidation side-reactions.

Part 3: Chemical Reactivity & Functionalization

The chemical behavior of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol is defined by the orthogonality between the stable aromatic ring and the reactive primary alcohol.

1. Alcohol Reactivity (C3-Side Chain)

The hydroxymethyl group is a standard primary alcohol and participates in:

-

Nucleophilic Substitution: Conversion to alkyl halides (using SOCl₂ or PBr₃) or sulfonates (Mesyl/Tosyl) to create electrophiles for coupling.

-

Oxidation: Controlled oxidation (Dess-Martin Periodinane or Swern) yields the aldehyde, a precursor for reductive amination.

-

Etherification: Williamson ether synthesis to attach lipophilic tails.

2. Ring Stability (1,2,4-Oxadiazole Core)

-

Acid Stability: High. The ring resists hydrolysis in dilute aqueous acid.

-

Base Sensitivity: The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack at C5 by strong bases (e.g., NaOH, alkoxides) at elevated temperatures, leading to ring opening (rearrangement to mononuclear heterocycles). However, the steric bulk of the isopropyl group at C5 provides significant kinetic protection against hydrolysis compared to 5-methyl or 5-H analogs.

Diagram 2: Functionalization Logic

Caption: Divergent synthesis pathways from the alcohol handle and potential degradation risks.

Part 4: Medicinal Chemistry Applications[1][5][6][9][10][12]

Bioisosterism

The 1,2,4-oxadiazole ring is a classical bioisostere for esters (-COO-) and amides (-CONH-) .

-

Metabolic Stability: Unlike esters, which are rapidly cleaved by plasma esterases, the oxadiazole ring is metabolically robust.

-

Geometry: The ring mimics the planar geometry of the peptide bond, maintaining the correct vector orientation of substituents.

Pharmacophore Features

In the context of the title compound:

-

The Isopropyl group fills hydrophobic pockets (e.g., S1P1 receptor hydrophobic channels).

-

The Hydroxymethyl group acts as a hydrogen bond donor/acceptor, often replacing a serine side chain or interacting with backbone carbonyls in the target protein.

Part 5: Experimental Protocols

Protocol A: Synthesis of Intermediate (Ethyl 5-isopropyl-1,2,4-oxadiazole-3-carboxylate)

-

Reagents: Dissolve ethyl 2-amino-2-(hydroxyimino)acetate (1.0 equiv) in anhydrous Toluene or DCM.

-

Acylation: Add Pyridine (1.2 equiv) followed by Isobutyryl chloride (1.1 equiv) dropwise at 0°C. Stir for 1 hour.

-

Cyclization: Heat the reaction mixture to reflux (110°C for Toluene) for 4–6 hours. Water is generated; a Dean-Stark trap can improve yield.

-

Workup: Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer (MgSO₄) and concentrate.[3][5]

-

Validation: Check LCMS for mass (M+H).[6]

Protocol B: Reduction to Title Compound

-

Setup: Dissolve the ester intermediate (from Protocol A) in Methanol (0.5 M concentration).

-

Reduction: Add NaBH₄ (2.0 equiv) portion-wise at 0°C (Caution: Gas evolution).

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Ester spot disappears, lower Rf Alcohol appears).

-

Quench: Quench with saturated NH₄Cl solution. Evaporate Methanol.

-

Extraction: Extract aqueous residue with Ethyl Acetate (3x).

-

Purification: The crude product is often pure enough, or can be purified via silica gel chromatography (Hexane/EtOAc gradient).

References

-

Sigma-Aldrich. (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol Product Specification & Safety Data. Retrieved from

- Bostrom, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. (General reference for 1,2,4-oxadiazole stability and bioisosterism).

-

PubChem. Compound Summary: Ethyl 5-isopropyl-1,2,4-oxadiazole-3-carboxylate. Retrieved from

- Pace, A., et al. (2015). "Fluorinated 1,2,4-Oxadiazoles: Synthesis and properties." Heterocycles.

-

Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.[6] (Reference for the standard amidoxime-acyl chloride cyclization route).

Sources

Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold

An In-Depth Technical Guide to the Molecular Structure of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds form the backbone of modern medicinal chemistry, providing the structural frameworks essential for developing life-saving therapies.[1][2] Among these, the 1,2,4-oxadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, has garnered substantial interest.[3] Its significance lies in its remarkable stability and its utility as a bioisostere for ester and amide functionalities, which are often susceptible to hydrolysis by metabolic enzymes.[4] This bioisosteric replacement can enhance a molecule's pharmacokinetic profile, making the 1,2,4-oxadiazole a privileged scaffold in drug discovery.[5][6]

This guide provides a comprehensive technical examination of a specific, valuable building block: (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol . We will dissect its molecular architecture, explore its physicochemical and spectroscopic properties, detail a logical synthetic pathway with mechanistic rationale, and discuss its strategic importance for designing novel therapeutic agents.

Part 1: Molecular Architecture and Physicochemical Profile

(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol is a solid chemical building block available to researchers for early-stage discovery.[7] Its structure combines the stable 1,2,4-oxadiazole core with two distinct functional groups—an isopropyl group at the C5 position and a primary alcohol (methanol group) at the C3 position—that critically influence its properties and potential biological interactions.

Core Structural Identifiers

A molecule's identity is fundamentally defined by its composition and connectivity. The key identifiers for this compound are summarized below for clarity and data integrity.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀N₂O₂ | [7][8][9] |

| Molecular Weight | 142.16 g/mol | [7][9] |

| CAS Number | 915924-67-3 | [7][10] |

| Canonical SMILES | CC(C)C1=NC(=NO1)CO | [8][10] |

| InChI | 1S/C6H10N2O2/c1-4(2)6-7-5(3-9)8-10-6/h4,9H,3H2,1-2H3 | [7][8] |

| Physical Form | Solid | [7] |

Structural Visualization and Key Features

The arrangement of atoms within (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol dictates its chemical behavior. The diagram below illustrates the connectivity of its primary functional domains.

Caption: Molecular graph of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol.

-

1,2,4-Oxadiazole Core: This electron-deficient aromatic ring provides metabolic stability and acts as a rigid scaffold. Its nitrogen and oxygen atoms are potential hydrogen bond acceptors, influencing solubility and target binding.

-

Isopropyl Group: Attached at the C5 position, this small, lipophilic alkyl group can participate in van der Waals or hydrophobic interactions within a target's binding pocket, potentially enhancing potency and modulating the molecule's overall lipophilicity.

-

Methanol Group: The primary alcohol at the C3 position is a critical feature. It can act as both a hydrogen bond donor (via the -OH proton) and a hydrogen bond acceptor (via the oxygen lone pairs). This functionality is crucial for forming specific interactions with biological targets and often improves aqueous solubility.

Predicted Spectroscopic Profile

While specific experimental spectra are proprietary, a robust prediction of the expected spectroscopic signatures can be derived from the molecular structure and data from analogous compounds.[1][11] This serves as a self-validating system for researchers confirming the identity of synthesized material.

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~4.8 ppm (s, 2H): Methylene protons (-CH₂OH).~3.3 ppm (sept, 1H): Isopropyl methine proton (-CH).~1.3 ppm (d, 6H): Isopropyl methyl protons (-CH₃).Variable (br s, 1H): Hydroxyl proton (-OH). | The chemical shifts are influenced by adjacent electronegative atoms (O, N) and the aromatic ring. The splitting patterns (singlet, septet, doublet) are predicted by the number of neighboring protons. |

| ¹³C NMR | ~178 ppm & ~168 ppm: Two quaternary carbons of the oxadiazole ring.~57 ppm: Methylene carbon (-CH₂OH).~28 ppm: Isopropyl methine carbon (-CH).~21 ppm: Isopropyl methyl carbons (-CH₃). | The downfield shifts of the ring carbons are characteristic of aromatic heterocycles. The aliphatic carbons appear in the expected upfield region. |

| FT-IR | 3500-3200 cm⁻¹ (broad): O-H stretch from the alcohol group, broadened by hydrogen bonding.[1]2970-2870 cm⁻¹ (sharp): Aliphatic C-H stretching from the isopropyl and methylene groups.[1]~1600 cm⁻¹: C=N stretching vibration from the oxadiazole ring.[1] | Each vibrational frequency corresponds to a specific bond type within the molecule, providing a functional group fingerprint. |

| Mass Spec. | [M+H]⁺ at m/z 143.0815: Predicted protonated molecular ion.[8][M+Na]⁺ at m/z 165.0635: Predicted sodium adduct.[8] | High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision. |

Part 2: A Rationale-Driven Synthetic Strategy

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature. The most robust and common approach involves the condensation and subsequent cyclization of an amidoxime with an activated carboxylic acid derivative.[5][12][13] This methodology provides a logical and efficient pathway to the target molecule.

Proposed Synthetic Workflow

The following diagram outlines a plausible multi-step synthesis, designed for clarity and reproducibility.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Protocol and Mechanistic Justification

Step 1: Synthesis of Isobutyramidinoxime

-

Protocol: Isobutyronitrile is reacted with hydroxylamine hydrochloride in the presence of a mild base, such as sodium bicarbonate, in a solvent mixture like ethanol and water. The reaction is typically stirred at reflux for several hours until completion is observed (monitored by TLC).

-

Expertise & Causality: The nitrile carbon is electrophilic, making it susceptible to nucleophilic attack by hydroxylamine. The base is crucial to deprotonate the hydroxylamine hydrochloride in situ, generating the free, more nucleophilic hydroxylamine (NH₂OH). The subsequent tautomerization yields the stable amidoxime product. This is a foundational reaction for nearly all 1,2,4-oxadiazole syntheses.[13]

Step 2: Acylation of Isobutyramidinoxime

-

Protocol: The isobutyramidinoxime from Step 1 is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A base such as pyridine is added, and the solution is cooled in an ice bath. Methoxyacetyl chloride is then added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature.

-

Expertise & Causality: Methoxyacetyl chloride is a highly reactive acylating agent. The reaction proceeds via nucleophilic acyl substitution, where the more nucleophilic amino group of the amidoxime attacks the carbonyl carbon of the acid chloride. Pyridine acts as both a base to neutralize the HCl byproduct (preventing protonation of the starting material) and as a nucleophilic catalyst. Using a protected form of the alcohol (as a methyl ether) is a strategic choice to prevent side reactions involving the free hydroxyl group under the acylation and cyclization conditions.

Step 3: Thermal Cyclodehydration

-

Protocol: The crude acylated intermediate from Step 2 is dissolved in a high-boiling point solvent like toluene or xylene and heated to reflux. The reaction is monitored until the starting material is consumed.

-

Expertise & Causality: This is the key ring-forming step. The high temperature provides the activation energy for an intramolecular nucleophilic attack of the oxime's hydroxyl group onto the amide carbonyl carbon. This is followed by the elimination of a water molecule (dehydration) to yield the aromatic and thermodynamically stable 1,2,4-oxadiazole ring.

Step 4: Ether Cleavage (Demethylation)

-

Protocol: The resulting 5-isopropyl-3-(methoxymethyl)-1,2,4-oxadiazole is dissolved in an anhydrous solvent like dichloromethane (DCM) and cooled to -78°C (dry ice/acetone bath). Boron tribromide (BBr₃), a powerful Lewis acid, is added slowly. The reaction is allowed to warm to room temperature and then quenched carefully with methanol or water.

-

Expertise & Causality: BBr₃ is the reagent of choice for cleaving aryl methyl ethers. The Lewis acidic boron coordinates to the ether oxygen, activating it for nucleophilic attack by the bromide ion, which displaces a methyl bromide molecule. This deprotection step is a reliable method to unmask the primary alcohol, yielding the final product, (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol.

Part 3: Strategic Importance in Drug Discovery

The value of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol lies not in any intrinsic biological activity, but in its role as a versatile chemical building block for constructing more complex drug candidates. The 1,2,4-oxadiazole scaffold is present in numerous compounds investigated for a wide array of diseases, including cancer, infections, and neurodegenerative conditions.[3][5][14]

-

Bioisosterism and Pharmacokinetic Enhancement: As a metabolically robust bioisostere of esters and amides, the 1,2,4-oxadiazole ring can be used to replace these labile groups in a known active compound.[4][6] This can lead to improved metabolic stability, reduced clearance, and longer half-life, ultimately enhancing the drug-like properties of the molecule.

-

Vectorial Orientation of Substituents: The 1,2,4-oxadiazole ring acts as a rigid linker, holding the substituents at the C3 and C5 positions in a fixed spatial orientation. This is critical for optimizing interactions with a biological target. The isopropyl group can probe hydrophobic pockets while the methanol group provides a vector for specific hydrogen bonding.

-

Broad Therapeutic Potential: Derivatives of 1,2,4-oxadiazoles have demonstrated a vast range of pharmacological activities.[15] They have been explored as anti-malarial agents, neuroprotective MAO-B inhibitors, and kinase inhibitors, highlighting the versatility of this heterocyclic system.[5][14] By using (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol, medicinal chemists can readily incorporate this proven scaffold into novel molecular designs targeting these and other disease pathways.

Conclusion

(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol is a strategically designed chemical tool of significant value to the drug discovery community. Its molecular structure is a deliberate combination of a stable heterocyclic core and two functionally distinct substituents. A deep understanding of its architecture, physicochemical properties, and logical synthesis provides researchers with the foundational knowledge required to leverage this building block effectively. Its potential to enhance pharmacokinetic profiles through bioisosterism and to enable precise structural modifications makes it a key component in the rational design of next-generation therapeutics.

References

-

(5-isopropyl-1,2,4-oxadiazol-3-yl)methanol. PubChem. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. [Link]

-

Novel 3-Trifluoromethyl-1,2,4-Oxadiazole Analogues of Astemizole with Multi-Stage Antiplasmodium Activity and In vivo Efficacy. University of Pretoria Repository. [Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]

-

Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online. [Link]

-

Isopropanol methanol. PubChem. [Link]

-

Oxadiazoles in Medicinal Chemistry. ACS Publications. [Link]

-

Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. PubMed. [Link]

-

Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by 1,3,4-oxadiazoles. RSC Publishing. [Link]

-

Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Taylor & Francis Online. [Link]

-

Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Open Access Journals. [Link]

-

Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. ResearchGate. [Link]

-

A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC. [Link]

-

Bioisosterism: 1,2,4‐Oxadiazole Rings. ResearchGate. [Link]

-

Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate. [Link]

-

Synthesis and biological activity of 1,2,4-oxadiazole derivatives. ACS Publications. [Link]

-

Methyl 3-[3-(Aryl)-1,2,4-Oxadiazol-5-Yl]Propionates. SciSpace. [Link]

-

Isopropylethanediol. PubChem. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. MDPI. [Link]

Sources

- 1. biolmolchem.com [biolmolchem.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol DiscoveryCPR 915924-67-3 [sigmaaldrich.com]

- 8. PubChemLite - (5-isopropyl-1,2,4-oxadiazol-3-yl)methanol (C6H10N2O2) [pubchemlite.lcsb.uni.lu]

- 9. 915924-67-3|(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol|BLD Pharm [bldpharm.com]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

An In-Depth Technical Guide to the Synthesis of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol

This guide provides a comprehensive overview of a reliable and efficient synthetic pathway for (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a three-step sequence, commencing with the preparation of the key intermediate, isobutyramidoxime, followed by the construction of the 1,2,4-oxadiazole core, and culminating in the reduction to the target alcohol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and safety considerations.

Introduction

The 1,2,4-oxadiazole moiety is a prominent heterocycle in medicinal chemistry, recognized for its role as a bioisostere for esters and amides, and its contribution to the pharmacokinetic and pharmacodynamic properties of drug candidates. The title compound, (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol, incorporates this privileged scaffold and presents a versatile platform for the development of novel therapeutic agents. This guide delineates a robust synthetic route, emphasizing the rationale behind the chosen methodologies and providing practical, step-by-step instructions.

Overall Synthetic Pathway

The synthesis of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol is accomplished through the following three-stage process:

(CH₃)₂CHCN + NH₂OH·HCl → (CH₃)₂CHC(=NOH)NH₂

(CH₃)₂CHC(=NOH)NH₂ + ClCOCO₂Et → Ethyl 5-isopropyl-1,2,4-oxadiazole-3-carboxylate

Caption: Mechanism of 1,2,4-oxadiazole formation.

Experimental Protocol

Materials:

-

Isobutyramidoxime

-

Ethyl chlorooxoacetate [1]* Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve isobutyramidoxime (1.0 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.1 equivalents) to the solution.

-

Slowly add ethyl chlorooxoacetate (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford ethyl 5-isopropyl-1,2,4-oxadiazole-3-carboxylate.

| Parameter | Value |

| Reactant Ratio | Isobutyramidoxime : Ethyl Chlorooxoacetate : Pyridine = 1 : 1.05 : 1.1 |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 60-75% |

Step 3: Reduction of Ethyl 5-isopropyl-1,2,4-oxadiazole-3-carboxylate to (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol

The final step in the synthesis is the reduction of the ester functionality to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation. [2][3] Reaction Scheme:

Mechanistic Insight

The reduction proceeds via the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. [4]This is followed by the departure of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to the corresponding alkoxide. An aqueous workup then protonates the alkoxide to yield the final primary alcohol.

Experimental Protocol

Materials:

-

Ethyl 5-isopropyl-1,2,4-oxadiazole-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate or Rochelle's salt solution

-

Ethyl acetate

Procedure:

-

To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 5-isopropyl-1,2,4-oxadiazole-3-carboxylate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

After the addition, allow the reaction mixture to stir at room temperature for a few hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). Alternatively, quench with a saturated aqueous solution of sodium sulfate decahydrate or Rochelle's salt.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol.

Parameter Value Reactant Ratio Ester : LiAlH₄ = 1 : 1.5 Solvent Anhydrous Tetrahydrofuran (THF) Temperature 0 °C to Room Temperature | Typical Yield | 70-85% |

Safety Considerations

-

Hydroxylamine hydrochloride is a skin and eye irritant.

-

Ethyl chlorooxoacetate is corrosive and a lachrymator. Handle in a well-ventilated fume hood.

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive, water-sensitive, and flammable solid. [5][6]It should be handled with extreme care under an inert atmosphere. All glassware must be thoroughly dried before use. The quenching procedure is highly exothermic and should be performed slowly and with caution behind a safety shield.

Conclusion

This technical guide has detailed a robust and efficient three-step synthesis of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol. The pathway leverages well-established and reliable chemical transformations, providing a practical route for the preparation of this valuable heterocyclic building block. By understanding the underlying mechanisms and adhering to the detailed experimental protocols and safety precautions, researchers can confidently synthesize this compound for its application in drug discovery and development programs.

References

-

Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry. Available at: [Link]

-

(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Available at: [Link]

-

Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. ResearchGate. Available at: [Link]

-

Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles. Iraqi National Journal of Chemistry. Available at: [Link]

-

Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

-

Reactions of ethyl oxamate and dialkyl oxalates with anthranilic acid derivatives. Arkivoc. Available at: [Link]

-

Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

-

LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. NJ.gov. Available at: [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

-

Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

-

Lithium Aluminum Hydride. Princeton University Environmental Health and Safety. Available at: [Link]

-

Dehydration of oxime to nitriles. ResearchGate. Available at: [Link]

-

Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society. Available at: [Link]

-

Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives. Molecules. Available at: [Link]

-

Solid-phase synthesis of 5-isoxazol-4-yl-o[7][8][9]xadiazoles. The Journal of Organic Chemistry. Available at: [Link]

-

A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences. Available at: [Link]

-

Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. Available at: [Link]

- Oxime compound and the continuous synthetic method of nitrile compounds. Google Patents.

-

Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules. Available at: [Link]

-

Aldoxime dehydratases: production, immobilization, and use in multistep processes. Applied Microbiology and Biotechnology. Available at: [Link]

-

Esters can be reduced to 1° alcohols using LiAlH₄. Chemistry LibreTexts. Available at: [Link]

-

The Role of LiAlH4 in Transforming Esters: A Closer Look. Oreate AI Blog. Available at: [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available at: [Link]

- Method for preparing isobutyronitrile from isobutyl alcohol. Google Patents.

Sources

- 1. Ethyl chlorooxoacetate 98 4755-77-5 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. The Role of LiAlH4 in Transforming Esters: A Closer Look - Oreate AI Blog [oreateai.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. nj.gov [nj.gov]

- 6. ehs.princeton.edu [ehs.princeton.edu]

- 7. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. stats.uomosul.edu.iq [stats.uomosul.edu.iq]

An In-Depth Technical Guide to (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-oxadiazole ring system is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere for amide and ester functionalities, make it an attractive component in the design of novel therapeutic agents. This guide provides a comprehensive technical overview of a specific derivative, (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol , a molecule with potential for further exploration in drug discovery programs. While this specific compound is commercially available, detailed synthetic and biological data in the public domain are scarce. Therefore, this guide will also present a plausible synthetic route and predicted spectroscopic data to aid researchers in their investigations. The 1,2,4-oxadiazole core is found in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical and Physical Properties

(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol is a solid at room temperature with the molecular formula C₆H₁₀N₂O₂.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol | - |

| Molecular Formula | C₆H₁₀N₂O₂ | [1] |

| Molecular Weight | 142.16 g/mol | [1] |

| CAS Number | 915924-67-3 | [1] |

| Appearance | Solid | [1] |

| SMILES String | CC(C)C1=NOC(CO)=N1 | - |

| InChI Key | VGQFCAAVDHZPFI-UHFFFAOYSA-N | [1] |

Structure:

Structure of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol

Proposed Synthesis

A prevalent method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivative, followed by a cyclization step.[2][3][4][5] Based on this, a plausible and efficient two-step synthesis for (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol is proposed, starting from commercially available isobutyronitrile.

Proposed synthetic workflow for (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol

Experimental Protocol

Step 1: Synthesis of N'-hydroxyisobutyramidine

-

To a solution of isobutyronitrile (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v), add sodium bicarbonate (1.5 eq) and hydroxylamine hydrochloride (1.2 eq).

-

Stir the reaction mixture at reflux for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N'-hydroxyisobutyramidine, which can be used in the next step without further purification.

Causality: The reaction of a nitrile with hydroxylamine in the presence of a base is a standard and effective method for the preparation of amidoximes. The base is necessary to neutralize the HCl generated from hydroxylamine hydrochloride and to facilitate the nucleophilic attack of hydroxylamine on the nitrile carbon.

Step 2: Synthesis of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol

-

Dissolve N'-hydroxyisobutyramidine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath and add pyridine (1.2 eq).

-

Slowly add a solution of benzyloxyacetyl chloride (1.1 eq) in DCM to the reaction mixture. The benzyloxy group serves as a protecting group for the final hydroxyl functionality.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion of the acylation, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude O-acyl amidoxime intermediate.

-

Dissolve the crude intermediate in a high-boiling point solvent like toluene and heat at reflux for 8-16 hours to effect cyclization to the 1,2,4-oxadiazole ring.

-

After cooling, remove the toluene under reduced pressure.

-

Dissolve the resulting residue in a suitable solvent like ethanol or methanol and subject it to catalytic hydrogenation (H₂, 10% Pd/C) to remove the benzyl protecting group.

-

Monitor the deprotection by TLC. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the final product, (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol.

Causality: The acylation of the amidoxime with an acid chloride forms an O-acyl amidoxime intermediate. Thermal cyclization of this intermediate is a common method to form the 1,2,4-oxadiazole ring via dehydration. The use of a protecting group for the hydroxyl function is crucial to prevent side reactions during the acylation and cyclization steps. The benzyl group is a suitable choice as it is stable under the reaction conditions and can be readily removed by catalytic hydrogenation.

Predicted Spectroscopic Characterization

| Spectroscopy | Predicted Data |

| ¹H NMR | δ (ppm): 4.80 (s, 2H, -CH₂OH), 3.20 (sept, 1H, -CH(CH₃)₂), 2.50 (br s, 1H, -OH), 1.35 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR | δ (ppm): 178.0 (C5), 168.0 (C3), 60.0 (-CH₂OH), 28.0 (-CH(CH₃)₂), 20.0 (-CH(CH₃)₂) |

| IR (cm⁻¹) | ~3400 (br, O-H stretch), ~2970 (C-H stretch, sp³), ~1640 (C=N stretch), ~1050 (C-O stretch) |

| Mass Spec (m/z) | 142.07 (M⁺), fragments corresponding to loss of CH₃, C₃H₇, CH₂OH |

Justification of Predictions:

-

¹H NMR: The methylene protons adjacent to the oxygen and the oxadiazole ring are expected to appear as a singlet around 4.80 ppm. The methine proton of the isopropyl group will be a septet due to coupling with the six methyl protons, appearing around 3.20 ppm. The six equivalent methyl protons will appear as a doublet around 1.35 ppm. The hydroxyl proton will likely be a broad singlet.

-

¹³C NMR: The two carbons of the oxadiazole ring will be the most downfield due to their attachment to electronegative nitrogen and oxygen atoms. The carbon of the hydroxymethyl group is expected around 60 ppm. The methine and methyl carbons of the isopropyl group will appear further upfield.

-

IR Spectroscopy: A broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. C-H stretching of the isopropyl and methylene groups will be observed around 2970 cm⁻¹. The C=N stretching of the oxadiazole ring is expected around 1640 cm⁻¹, and the C-O stretch of the primary alcohol should appear around 1050 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the isopropyl group or the hydroxymethyl group.

Potential Applications in Drug Discovery

The 1,2,4-oxadiazole scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] These include anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties.[6] The incorporation of the 1,2,4-oxadiazole ring can enhance metabolic stability and improve the pharmacokinetic profile of a drug candidate.[5]

Hypothetical signaling pathway modulation

Given the structural features of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol, several avenues for research can be envisioned:

-

Anticancer Activity: The hydroxymethyl group can be a site for further functionalization to introduce moieties that can interact with specific targets in cancer cells. The isopropyl group can provide favorable hydrophobic interactions within a binding pocket.

-

Anti-inflammatory Properties: Many 1,2,4-oxadiazole derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of key enzymes like cyclooxygenases or by modulating inflammatory signaling pathways.

-

Antimicrobial Agents: The oxadiazole ring is present in several antimicrobial agents. The lipophilicity imparted by the isopropyl group might enhance cell permeability, a desirable trait for antimicrobial drugs.

The presence of the primary alcohol in (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol provides a convenient handle for the synthesis of a library of derivatives through esterification or etherification, allowing for the exploration of structure-activity relationships.

Conclusion

(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol is a valuable building block for medicinal chemistry research. This guide has provided its key chemical and physical properties, a detailed plausible synthetic protocol, and predicted spectroscopic data to facilitate its use in the laboratory. While specific biological data for this compound is not yet widely reported, the extensive literature on the diverse biological activities of the 1,2,4-oxadiazole scaffold suggests that this molecule and its derivatives hold significant promise for the development of novel therapeutic agents. Further investigation into its biological profile is warranted and could lead to the discovery of new lead compounds in various disease areas.

References

-

RASAYAN J. Chem. A novel succession of synthesis of (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H- benzo[b][4][7] oxazin-4-yl)acetate derivatives have been synthesized in ethical yields and was characterized by using 1H NMR, IR and Mass spectroscopic methods and they were superior accordance with the proposed structures. Available at: [Link].

-

Golushko A, et al. A novel synthetic method of 1,2,4-oxadiazoles based on tandem reaction of nitroalkenes with arenes and nitriles in the presence of TfOH. Molecules. 2020;25(11):2573. Available at: [Link].

-

Augustine JK, et al. PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. J Org Chem. 2009;74(15):5640-5643. Available at: [Link].

-

Said SA. Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5-Aryl-1,3,4-Oxadiazoles. Rafidain Journal of Science. 2006;17(4):52-58. Available at: [Link].

- de Souza MVN. Synthesis and biological activity of 1,2,4-oxadiazole derivatives. Mini Rev Med Chem. 2008;8(12):1294-1304.

-

Bian Q, et al. Iron(III) nitrate mediates a selective synthesis of 3-acyl-1,2,4-oxadiazoles from alkynes and nitriles. J Org Chem. 2020;85(6):4058-4066. Available at: [Link].

- A. F. M. Fahmy, et al. Synthesis and biological evaluation of novel 1,2,4-oxadiazole derivatives. Acta Pharmaceutica. 2008;58(4):405-416.

- Gomha SM, et al. A review on synthesis and reactions of 1,2,4-oxadiazoles. J Heterocyclic Chem. 2015;52(5):1261-1283.

-

PubChem. (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol. Available at: [Link].

-

Molbase. (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol. Available at: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol

Introduction

(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol, a heterocyclic compound with the CAS Number 915924-67-3, represents a class of molecules with significant potential in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole scaffold is a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. The solubility of this compound is a critical physicochemical parameter that dictates its behavior in biological systems and influences its suitability for various applications, from in vitro assays to formulation development. Understanding and accurately determining its solubility is paramount for advancing its research and development.

This technical guide provides a comprehensive overview of the solubility of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for its assessment.

Physicochemical Properties and Expected Solubility Profile

The molecular structure of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol, with a molecular weight of 142.16 g/mol , provides key insights into its expected solubility. The presence of the hydroxyl (-OH) group is a dominant factor, introducing polarity and the capacity for hydrogen bonding. This significantly enhances its potential for solubility in polar solvents. The 1,2,4-oxadiazole ring itself contains nitrogen and oxygen atoms, which can also participate in hydrogen bonding as acceptor sites. Conversely, the isopropyl group introduces a degree of lipophilicity.

The interplay between the polar methanol group and the moderately nonpolar isopropyl group suggests that the compound will exhibit a mixed solubility profile. It is anticipated to be soluble in polar protic solvents like water and ethanol, and in polar aprotic solvents like dimethyl sulfoxide (DMSO). The solubility of small alcohols in water is generally high due to favorable hydrogen bonding interactions. However, the overall solubility will be influenced by the crystal lattice energy of the solid form of the compound.

Table 1: Predicted Qualitative Solubility of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Moderately to Highly Soluble | The hydroxyl group can form strong hydrogen bonds with water molecules.[1] |

| Ethanol | Polar Protic | Soluble | The compound shares structural similarities with ethanol, allowing for favorable interactions. |

| Methanol | Polar Protic | Soluble | Similar to ethanol, favorable interactions are expected. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful solvent for a wide range of organic compounds. |

| Acetonitrile | Polar Aprotic | Soluble | A common solvent for polar organic molecules. |

| Acetone | Polar Aprotic | Soluble | Good solvent for moderately polar compounds. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | The polarity of the methanol group will limit solubility in nonpolar solvents. |

| Hexane | Nonpolar | Insoluble | The significant polarity of the molecule will lead to poor solubility in aliphatic hydrocarbons. |

Experimental Determination of Aqueous Solubility: The Shake-Flask Method

For the definitive determination of aqueous solubility, the shake-flask method is the gold standard, recommended by international guidelines such as the ICH and WHO.[2][3] This equilibrium-based method provides a reliable measure of the thermodynamic solubility of a compound.

Causality Behind Experimental Choices

The choice of the shake-flask method is deliberate. It ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended incubation period allows for the dissolution process to complete, overcoming any kinetic barriers. The subsequent quantification by a specific and sensitive analytical method like HPLC ensures accurate measurement of the dissolved compound, free from interference from potential impurities or degradants.

Experimental Protocol

1. Materials and Equipment:

-

(5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol (solid)

-

Purified water (HPLC grade)

-

pH meter

-

Analytical balance

-

Mechanical shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with UV detector

-

Volumetric flasks and pipettes

2. Step-by-Step Methodology:

-

Preparation of the Test System: Add an excess amount of solid (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol to a known volume of purified water in a sealed, inert container (e.g., glass vial). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Place the containers on a mechanical shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to reach equilibrium.[3] The agitation should be sufficient to keep the solid suspended without causing excessive foaming.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to allow the majority of the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Sample Dilution: If necessary, dilute the filtered saturated solution with the dissolution medium (water) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol.

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A robust and validated HPLC method is essential for the accurate quantification of the dissolved compound in the solubility test. For 1,2,4-oxadiazole derivatives, a reverse-phase HPLC method with UV detection is generally suitable.[4][5]

Self-Validating Protocol for HPLC Analysis

The trustworthiness of the analytical data is ensured by a thorough method validation as per ICH guidelines, which includes assessing specificity, linearity, accuracy, precision, and limits of detection and quantification.

Table 2: Suggested HPLC Method Parameters for the Quantification of (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds.[4] |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) | A common mobile phase for reverse-phase chromatography of polar analytes. The acid improves peak shape.[4][6] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical runs. |

| Column Temperature | 25-40 °C | To ensure reproducible retention times. |

| Detection | UV at an appropriate wavelength (e.g., determined by UV scan) | 1,2,4-oxadiazole rings typically have a UV chromophore. |

| Standard Preparation | Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) and create a series of calibration standards by diluting with the mobile phase. | Essential for generating a standard curve for quantification. |

Diagram of the HPLC Analytical Workflow

Caption: Workflow for HPLC quantification of the dissolved compound.

Computational Prediction of Solubility

In early-stage drug discovery, computational tools are invaluable for predicting the solubility of novel compounds, thereby guiding molecular design and prioritizing synthesis.[7] These in silico methods offer a rapid and cost-effective alternative to experimental measurements.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate the chemical structure of a compound with its physicochemical properties, including solubility.[7] These models are trained on large datasets of compounds with known solubilities and can predict the solubility of new compounds based on their molecular descriptors.

Thermodynamic-Based Methods

These methods aim to predict solubility from fundamental thermodynamic principles. They often involve calculating the free energy of solvation, which is the energy change when a molecule is transferred from the gas phase or its crystal lattice into a solvent.[7]

Molecular Dynamics (MD) Simulations

MD simulations can provide a detailed, atomistic view of the dissolution process.[8] By simulating the interactions between the solute and solvent molecules over time, MD can be used to calculate the free energy of solvation and predict solubility.

Table 3: Overview of Computational Approaches for Solubility Prediction

| Method | Principle | Advantages | Limitations |

| QSPR | Statistical correlation of molecular descriptors with solubility.[7] | High-throughput, rapid predictions. | Accuracy is dependent on the quality and diversity of the training dataset. |

| Thermodynamic Cycles | Calculation of the free energy of solvation.[7] | Provides mechanistic insights into the dissolution process. | Can be computationally intensive. |

| Molecular Dynamics | Simulation of solute-solvent interactions at the atomic level.[8] | Provides a detailed understanding of the solvation process. | Computationally very expensive and time-consuming. |

| Machine Learning | Utilizes advanced algorithms (e.g., neural networks) to learn complex relationships between molecular features and solubility from large datasets. | Can achieve high predictive accuracy. | Requires large, high-quality datasets for training; models can be "black boxes". |

Conclusion

While specific experimental solubility data for (5-Isopropyl-1,2,4-oxadiazol-3-yl)methanol is not yet widely published, a comprehensive understanding of its structural features allows for a reasoned prediction of its solubility profile. The presence of a hydroxyl group strongly suggests good solubility in polar solvents. For definitive data, this guide provides a robust, field-tested experimental framework centered on the shake-flask method coupled with HPLC quantification. Furthermore, the outlined computational approaches offer valuable tools for early-stage assessment and for complementing experimental findings. By employing the methodologies detailed herein, researchers can confidently and accurately characterize the solubility of this promising compound, thereby facilitating its journey through the drug discovery and development pipeline.

References

-

RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [Link]

-

Computational Tools for Solubility Prediction. ResearchGate. [Link]

-

Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ResearchGate. [Link]

-

Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. PMC. [Link]

-

RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior. Thieme Connect. [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

Properties of Alcohols and Phenols. Chemistry LibreTexts. [Link]

-

Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. PMC. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. database.ich.org [database.ich.org]

- 3. who.int [who.int]

- 4. researchgate.net [researchgate.net]

- 5. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thieme-connect.com [thieme-connect.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1,2,4-Oxadiazole Medicinal Chemistry

[1]

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in modern medicinal chemistry, serving as a robust bioisostere for esters and amides.[1][2] Its unique electronic distribution allows it to mimic the carbonyl geometry of peptide bonds while offering distinct physicochemical advantages, such as improved metabolic stability against hydrolytic enzymes and enhanced permeability.

This guide provides a technical deep-dive into the 1,2,4-oxadiazole core, covering its bioisosteric rationale, validated synthetic protocols (specifically T3P-mediated cyclization), metabolic liabilities (reductive ring opening), and its application in FDA-approved therapeutics like Ozanimod and Ataluren .

The Scaffold: Bioisosterism & Electronic Properties

The 1,2,4-oxadiazole ring is a five-membered heteroaromatic system containing one oxygen and two nitrogen atoms.[3] Its utility stems from its ability to act as a non-hydrolyzable surrogate for labile functional groups.

Amide/Ester Bioisosterism

Unlike amides and esters, which are prone to rapid hydrolysis by esterases and peptidases, the 1,2,4-oxadiazole ring is hydrolytically stable.[2][4] However, it retains the critical H-bond acceptor capability and planar geometry required for receptor binding.

-

Dipole Moment: The ring possesses a significant dipole moment (~3.0–4.0 D), comparable to the amide bond (~3.7 D), ensuring similar alignment in electrostatic binding pockets.

-

H-Bonding: The N2 and N4 nitrogens act as weak H-bond acceptors, mimicking the carbonyl oxygen of esters/amides.

Comparison of Oxadiazole Isomers

The choice between the 1,2,4- and 1,3,4-isomer often dictates the physicochemical profile of the lead compound.

| Property | 1,2,4-Oxadiazole | 1,3,4-Oxadiazole | Impact on Drug Design |

| Lipophilicity (LogP) | Higher | Lower | 1,2,4-isomer is better for CNS penetration; 1,3,4-isomer improves solubility. |

| Aromaticity | Lower | Higher | 1,2,4-isomer is more susceptible to nucleophilic attack and reductive cleavage. |

| Metabolic Stability | Susceptible to reduction | Generally more stable | 1,2,4-isomer requires careful DMPK monitoring for ring opening. |

| pKa (Conjugate Acid) | < 2 (Very weak base) | ~ -5 (Very weak base) | Both are essentially neutral at physiological pH (7.4). |

Synthetic Methodologies

While traditional thermal cyclization of O-acylamidoximes requires high temperatures (often leading to degradation), modern coupling reagents have revolutionized this synthesis.

Validated Protocol: T3P-Mediated Cyclization

Propylphosphonic anhydride (T3P) is the reagent of choice for this transformation due to its mild conditions, high yield, and easy workup (water-soluble byproducts).

Reaction Logic:

-

Activation: T3P activates the carboxylic acid.

-

Coupling: The amidoxime attacks the activated acid to form the O-acylamidoxime intermediate.

-

Cyclodehydration: Heat or continued T3P activation drives the loss of water to close the ring.

Step-by-Step Protocol

-

Reagents: Carboxylic acid (1.0 eq), Amidoxime (1.1 eq), T3P (50% in EtOAc/DMF, 1.5–2.0 eq), Base (Et3N or DIPEA, 3.0 eq).

-

Solvent: Ethyl Acetate (EtOAc) or DMF (for solubility).

-

Procedure:

-

Dissolve carboxylic acid and base in the solvent at 0°C.

-

Add T3P solution dropwise. Stir for 15–30 min to activate.

-

Add amidoxime.[5][6][7] Allow to warm to Room Temperature (RT).

-

Checkpoint: Monitor by LCMS for O-acylamidoxime formation.

-

Heat the mixture to 80–100°C for 2–12 hours to effect cyclization.

-

-

Workup: Wash with water and NaHCO3. T3P byproducts are water-soluble, simplifying purification.

Synthetic Workflow Visualization

Figure 1: T3P-mediated synthesis workflow for 1,2,4-oxadiazoles, highlighting the critical O-acylamidoxime intermediate.

Physicochemical & DMPK Properties

Metabolic Liability: Reductive Ring Opening

A critical "watch-out" for this scaffold is its susceptibility to reductive ring opening . Unlike hydrolytic cleavage, this pathway is driven by cytosolic reductases or bacterial reductases in the gut.

-

Mechanism: The weak N-O bond is cleaved by 2e- reduction.

-

Products: The ring opens to form an amidine and a carboxylic acid (after hydrolysis of the intermediate).

-

Mitigation: Steric bulk at the C3 or C5 positions can sometimes hinder the approach of reductase enzymes.

Metabolic Pathway Diagram

Figure 2: The primary metabolic degradation pathway of 1,2,4-oxadiazoles via reductive N-O bond cleavage.

Medicinal Chemistry Case Studies

Ozanimod (Zeposia®)[8]

-

Indication: Multiple Sclerosis, Ulcerative Colitis.

-

Target: Sphingosine-1-phosphate receptor (S1P1/S1P5) agonist.[8][9][10]

-

Role of Scaffold: The 1,2,4-oxadiazole ring acts as a stable linker connecting the indane headgroup and the phenyloxadiazole tail. It mimics the carboxylic acid functionality of the endogenous ligand (S1P) while improving oral bioavailability and blood-brain barrier (BBB) penetration.

-

Key Insight: The scaffold provides the necessary rigidity and dipole orientation to engage the S1P receptor binding pocket without the rapid metabolism associated with linear linkers.

Ataluren (Translarna™)

-

Indication: Duchenne Muscular Dystrophy (nmDMD).

-

Mechanism: Ribosome readthrough of nonsense mutations.

-

Role of Scaffold: Ataluren is a 3,5-diaryl-1,2,4-oxadiazole. The ring is central to the molecule's planarity, allowing it to intercalate or bind specifically to the ribosomal decoding center.

References

-

Propylphosphonic Anhydride (T3P®): An Efficient Reagent for the One-Pot Synthesis of 1,2,4-Oxadiazoles. Organic Chemistry Portal. [Link]

-

Metabolism of a G protein-coupled receptor modulator, including two major 1,2,4-oxadiazole ring-opened metabolites. Drug Metabolism and Disposition. [Link]

-

Ozanimod Ligand Page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link][8]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules (MDPI). (2020). [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. SID 252827367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ozanimod | CAS 1306760-87-1 | Cayman Chemical | Biomol.com [biomol.com]

- 10. ozanimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Potential Therapeutic Targets for 1,2,4-Oxadiazole Compounds

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The 1,2,4-oxadiazole ring system has evolved from a simple chemical curiosity into a "privileged scaffold" in modern medicinal chemistry. Historically utilized as a bioisostere for esters and amides to improve metabolic stability, this heterocyclic moiety is now central to the pharmacology of approved drugs like Ataluren (Duchenne Muscular Dystrophy) and Azilsartan (Hypertension). This guide dissects the therapeutic utility of 1,2,4-oxadiazoles, focusing on their role in Sphingosine-1-Phosphate (S1P) receptor modulation and nonsense mutation readthrough, while providing validated experimental protocols for target validation.

Medicinal Chemistry: The Bioisosteric Advantage

The 1,2,4-oxadiazole ring is not merely a linker; it is a functional pharmacophore that modulates physicochemical properties.

-

Amide/Ester Surrogate: The neutral 1,2,4-oxadiazole ring mimics the geometry and electron distribution of esters and amides but lacks the hydrolytic instability. This substitution often improves half-life (

) and oral bioavailability. -

Carboxyl Surrogate (5-Oxo variants): It is critical to distinguish the aromatic 1,2,4-oxadiazole from the 1,2,4-oxadiazol-5-one (found in Azilsartan). The latter possesses an acidic proton (

), making it a bioisostere for carboxylic acids and tetrazoles, often used to improve lipophilicity while maintaining anionic character at physiological pH.

Structural Causality in Drug Design

| Property | Amide (–CONH–) | 1,2,4-Oxadiazole | Impact on Drug Design |

| Hydrolytic Stability | Low (Peptidases/Esterases) | High | Prolonged duration of action. |

| H-Bonding | Donor & Acceptor | Acceptor only (N2/N4) | improved membrane permeability (reduced PSA). |

| Conformation | Planar (trans/cis) | Planar (Rigid) | Locks pharmacophores in active conformation. |

Primary Target: Sphingosine-1-Phosphate Receptor 1 (S1P1)[1]

Agonists of the S1P1 receptor, such as Ozanimod and related 1,2,4-oxadiazole derivatives, represent a breakthrough in treating Multiple Sclerosis (MS) and Ulcerative Colitis.

Mechanism of Action: Functional Antagonism

While these compounds are chemically agonists, they function therapeutically as functional antagonists.

-

Binding: The oxadiazole compound binds S1P1 on lymphocytes.

-

Internalization: The receptor-ligand complex is rapidly internalized and degraded (ubiquitination).

-

Sequestration: Without surface S1P1, lymphocytes cannot sense the S1P gradient required to exit lymph nodes, preventing them from infiltrating the CNS and causing autoimmune damage.

Figure 1: Functional antagonism of S1P1 receptors by oxadiazole agonists leading to lymphocyte sequestration.

Validated Protocol: [35S]GTPγS Binding Assay

To validate a new 1,2,4-oxadiazole derivative as an S1P1 agonist, the [35S]GTPγS binding assay is the gold standard. It measures the activation of G-proteins (specifically

Reagents:

-

Membranes: CHO-K1 or HEK293 cells stably expressing human S1P1.

-

Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM

, 0.1% Fatty Acid-Free BSA. -

Ligand: [35S]GTPγS (Specific Activity >1000 Ci/mmol).[3]

-

GDP: 10

M (to suppress basal binding).[3]

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize cells in ice-cold lysis buffer. Centrifuge at 40,000

for 20 min. Resuspend pellet in assay buffer. -

Incubation: In a 96-well plate, mix:

-

20

g Membrane protein. -

Test Compound (10-point dilution series).

-

0.1 nM [35S]GTPγS.

-

10

M GDP (excess GDP is critical to reduce background noise).

-

-

Equilibrium: Incubate for 60 minutes at 30°C.

-

Termination: Harvest via rapid vacuum filtration onto GF/B glass fiber filters (presoaked in water).

-

Quantification: Wash filters

with ice-cold buffer. Dry and add liquid scintillant.[3] Measure CPM (Counts Per Minute). -

Data Analysis: Plot CPM vs. log[Compound]. Calculate

using a 4-parameter logistic fit.

Primary Target: Nonsense Mutation Readthrough

Ataluren (PTC124) utilizes a 1,2,4-oxadiazole core to treat genetic disorders caused by nonsense mutations (e.g., DMD, Cystic Fibrosis).

Mechanism: Ribosomal Fidelity Modulation

Ataluren binds to the ribosome and lowers the fidelity of codon recognition specifically at premature termination codons (PTCs). It facilitates the insertion of a near-cognate tRNA (e.g., Gln, Lys) at the stop codon (UGA > UAG > UAA), allowing translation to continue and restoring full-length protein synthesis. Crucially, it does not read through normal stop codons, preserving global proteome integrity.

Validated Protocol: Luciferase Readthrough Reporter Assay

This assay determines if a compound can induce readthrough of a specific premature stop codon.[4]

Construct Design:

-

Reporter: Firefly Luciferase gene containing a specific PTC (e.g.,

) inserted at a permissive site (e.g., Tyr190). -

Control: Renilla Luciferase (for normalization of transfection efficiency).

Step-by-Step Methodology:

-

Transfection: Seed HeLa or HEK293 cells (

cells/well) in 96-well plates. Transfect with -

Treatment: 24 hours post-transfection, replace media with fresh media containing the 1,2,4-oxadiazole test compound (0.1 – 50

M). Include Gentamicin (400 -

Incubation: Incubate for 24 hours at 37°C.

-

Lysis & Detection: Use a Dual-Luciferase Reporter Assay System.

-

Add Luciferase Assay Reagent II (measures Firefly signal = Readthrough).

-

Add Stop & Glo Reagent (quenches Firefly, measures Renilla = Cell count/Transfection control).

-

-

Calculation:

Synthetic Accessibility: The Amidoxime Route

The ubiquity of 1,2,4-oxadiazoles in drug discovery is partly due to their robust synthetic accessibility. The most reliable method involves the cyclization of amidoximes with carboxylic acid derivatives.

Figure 2: General synthetic pathway for 1,2,4-oxadiazoles via the amidoxime route.[5]

Key Synthetic Insight: For library generation, CDI (Carbonyldiimidazole) mediated coupling in dioxane or DMF is preferred. It allows for a "one-pot" reaction where the O-acylamidoxime intermediate cyclizes spontaneously upon heating (100°C), avoiding the isolation of unstable intermediates.

References

-

Pace, A., & Buscemi, S. (2015). Recent Advances in the Chemistry of 1,2,4-Oxadiazoles. Advances in Heterocyclic Chemistry. Link

-

Scott, F. L., et al. (2016). Ozanimod (RPC1063) is a potent sphingosine-1-phosphate receptor-1 (S1P1) and receptor-5 (S1P5) agonist with autoimmune disease-modifying activity.[6] British Journal of Pharmacology. Link

-

Welch, E. M., et al. (2007). PTC124 targets genetic disorders caused by nonsense mutations.[7][8] Nature. Link

-

Bostwick, J. R., et al. (2012). 1,2,4-Oxadiazole derivatives as bioisosteres of esters and amides.[9] Journal of Medicinal Chemistry. Link

-

Revvity. (2024). [35S]GTPgammaS Binding Assay Protocol. PerkinElmer Application Notes. Link

Sources

- 1. [35S]GTPgammaS binding in G protein-coupled receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.revvity.com [resources.revvity.com]

- 3. Assay in Summary_ki [bindingdb.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Ataluren | C15H9FN2O3 | CID 11219835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Microwave-Assisted Synthesis of 1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of 1,2,4-Oxadiazoles and Microwave Synthesis in Medicinal Chemistry

The 1,2,4-oxadiazole motif is a cornerstone in modern medicinal chemistry, recognized for its role as a bioisostere for esters and amides. This five-membered heterocycle is a privileged scaffold, appearing in a multitude of biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral agents. Its metabolic stability and ability to engage in crucial hydrogen bonding interactions make it a highly desirable component in the design of novel therapeutics.